6-Bromo-1-methoxynaphthalene
Overview
Description
6-Bromo-1-methoxynaphthalene: is an organic compound with the molecular formula C11H9BrO . It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and a methoxy group at the 1st position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Mechanism of Action
Target of Action
Brominated compounds like 6-bromo-1-methoxynaphthalene are often used in organic synthesis, particularly in reactions like the suzuki–miyaura coupling . This suggests that the compound might interact with organoboron reagents and palladium catalysts in these reactions .
Mode of Action
In the context of suzuki–miyaura coupling, brominated compounds typically undergo oxidative addition with palladium catalysts . This involves the formation of a new palladium-carbon bond, with the bromine atom being displaced .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound would be involved in carbon-carbon bond-forming reactions . The downstream effects of these reactions would depend on the specific substrates and products involved.
Pharmacokinetics
Its molecular weight (2371 g/mol) suggests that it could potentially be absorbed and distributed in the body. The compound’s bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
As a brominated compound, it could potentially be involved in various organic reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s boiling point is 324.7°C at 760 mmHg , suggesting that it is stable under normal atmospheric conditions but can be volatilized at high temperatures. Furthermore, its reactivity in Suzuki–Miyaura coupling reactions can be affected by the presence of palladium catalysts and organoboron reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methoxynaphthalene typically involves the bromination of 1-methoxynaphthalene. The process can be summarized as follows:
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, and the bromine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products:
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.
Scientific Research Applications
Chemistry: 6-Bromo-1-methoxynaphthalene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds .
Biology and Medicine: While specific biological applications are limited, derivatives of naphthalene, including this compound, are studied for their potential pharmacological properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 1-Bromo-2-methoxynaphthalene
- 2-Bromo-6-methoxynaphthalene
- 1,6-Dibromo-2-methoxynaphthalene
Comparison: 6-Bromo-1-methoxynaphthalene is unique due to the specific positioning of the bromine and methoxy groups, which influences its reactivity and the types of reactions it can undergo. For example, 2-Bromo-6-methoxynaphthalene has different reactivity patterns due to the different positions of the substituents .
Properties
IUPAC Name |
6-bromo-1-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRSSNLRBLWLCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203325 | |
Record name | 6-Bromo-1-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54828-63-6 | |
Record name | 6-Bromo-1-methoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54828-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-methoxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054828636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromo-1-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1-methoxynaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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